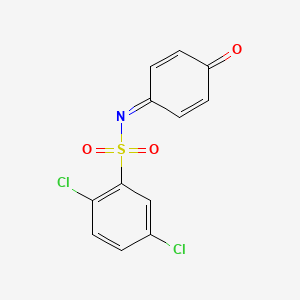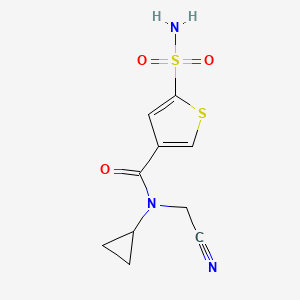![molecular formula C15H14Cl2N2O4S B2621084 N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide CAS No. 34088-36-3](/img/structure/B2621084.png)
N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dichlorophenoxy)acetyl)-4-methylbenzenesulfonohydrazide (N-DAPMBSH) is a sulfonohydrazide compound that has been studied extensively in scientific research. It is a versatile compound with a wide range of applications, including synthesis of other compounds, biochemical and physiological effects, and use in lab experiments.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
N'-[2-(2,4-dichlorophenoxy)acetyl]-4-methylbenzenesulfonohydrazide is utilized in the synthesis of a range of heterocyclic compounds that show promising biological activities. For instance, it has been used in the preparation of derivatives that exhibit significant lipase and α-glucosidase inhibition, suggesting potential applications in the treatment of conditions like obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antifungal Activities
Derivatives synthesized from this compound have been evaluated for antimicrobial and antifungal activities. Some derivatives demonstrated promising results against a range of microbial and fungal strains, indicating their potential as new antimicrobial agents for medical applications (Ghiya & Joshi, 2016).
Potential in Enzyme Inhibition
This chemical is also a key precursor in the synthesis of compounds with enzyme inhibitory activities. For example, certain derivatives have shown potent inhibition against enzymes like carbonic anhydrase, which plays a critical role in physiological processes such as respiration and the regulation of pH in tissues. This suggests potential therapeutic applications in treating conditions where enzyme regulation is beneficial (Ilies et al., 2003).
Antioxidant Properties
Research also indicates that derivatives of this compound may exhibit antioxidant properties, which are crucial for protecting cells against damage caused by free radicals and reactive oxygen species. This property could be valuable in developing treatments for diseases associated with oxidative stress (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-10-2-5-12(6-3-10)24(21,22)19-18-15(20)9-23-14-7-4-11(16)8-13(14)17/h2-8,19H,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKUPLGPOKRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2621001.png)

![(2S)-N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2621003.png)

![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)
![N-[4-[(4-Bromo-2,5-dimethylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2621009.png)

![N-(3-Cyanothiolan-3-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2621011.png)



![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)
